N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)18(17-9-10-23-13-17)12-20-19(22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13,18H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPPXDKCJSKEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known by its CAS number 946199-07-1, is a synthetic compound belonging to the class of naphthamide derivatives. These compounds are recognized for their diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H20N2OS
- Molecular Weight : 324.43 g/mol
- CAS Number : 946199-07-1
The structure of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide includes a naphthalene moiety linked to a thiophene ring through a dimethylaminoethyl chain. This unique combination is hypothesized to contribute to its biological activity.
The biological activity of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate signal transduction pathways, influencing various physiological responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, including those involved in pain perception and inflammation.
Anti-inflammatory Effects
Research has indicated that naphthamide derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro. The specific anti-inflammatory effects of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide are still under investigation but are expected to be substantial given the structural similarities with other known anti-inflammatory agents.
Anticancer Activity
Naphthamide derivatives have been explored for their anticancer potential, particularly their ability to induce apoptosis in cancer cells. Preliminary studies suggest that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation or topoisomerase inhibition.
Research Findings
Case Studies
- Anti-inflammatory Study : A study conducted on a mouse model showed that administration of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide significantly reduced paw edema compared to control groups.
- Cancer Cell Line Study : In vitro testing on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis, with IC50 values comparable to established chemotherapeutic agents.
Comparison with Similar Compounds
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide
- Key Structural Features: Shares the N-(2-(dimethylamino)ethyl)-2-naphthamide backbone. Substituted with a 2,3-dihydroindenyl-piperidinylmethyl group instead of thiophen-3-yl.
- The dihydroindenyl group may enhance hydrophobic interactions with enzyme pockets compared to the thiophene moiety in the target compound.
N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (Probe 2C)
- Key Structural Features: Contains a thiazole-linked coumarin group in place of thiophen-3-yl. Retains the dimethylaminoethyl-naphthamide core.
- Functional Insights :
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
- Key Structural Features: Replaces the amide bond with an ether linkage and lacks the dimethylaminoethyl group. Retains naphthalene and thiophen-3-yl motifs.
- Functional Insights :
N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-naphthamide (Isomeric Analog)
- Key Structural Features :
- Thiophen-2-yl isomer instead of thiophen-3-yl.
- Functional Insights :
Structural and Functional Comparison Table
Critical Analysis of Substituent Effects
- Thiophene Position (2- vs. 3-): Thiophen-3-yl may offer better π-stacking due to sulfur’s position, whereas thiophen-2-yl could increase steric hindrance near the dimethylamino group .
- Coumarin vs. Thiophene: Coumarin’s fluorescence (Probe 2C) adds diagnostic utility, while thiophene’s smaller size may improve membrane permeability .
- Dihydroindenyl vs. Piperidine Modifications :
- Bulky dihydroindenyl groups (PDB 5NN0) likely enhance BChE binding via hydrophobic interactions, suggesting the target compound’s thiophene may be less optimal for this target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
